molecular formula C18H18N2O3S B2552680 5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-64-9

5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one

Katalognummer: B2552680
CAS-Nummer: 477848-64-9
Molekulargewicht: 342.41
InChI-Schlüssel: RXWHXNGIFLXLPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound for research use only. It is strictly intended for laboratory investigations and is not classified as a drug or for any personal use. Compounds based on the 1,3-dihydro-2H-imidazol-2-one scaffold are of significant interest in medicinal chemistry research. Specifically, 4,5-disubstituted derivatives have been explored for their potential biological activities. Patents indicate that structurally related 4-aminomethyl-5-acyl-1,3-dihydro-2H-imidazol-2-ones have been investigated for their cardiotonic, antihypertensive, and antithrombotic (antiplatelet) properties in preclinical models . The presence of a sulfonylmethyl group in this compound may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for developing novel pharmacologically active molecules or as a tool compound in biochemical studies. This product is sold for research purposes within laboratory settings.

Eigenschaften

IUPAC Name

5-(benzenesulfonylmethyl)-4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-8-10-15(11-9-13)20-14(2)17(19-18(20)21)12-24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWHXNGIFLXLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(NC2=O)CS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. The compound is characterized by its complex structure, which includes a phenylsulfonyl group and an imidazole ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Empirical Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 477848-64-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions.

Inhibition Studies

Research indicates that sulfonamide derivatives often exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism, suggesting potential applications in managing metabolic disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. A study on related sulfonamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating that the presence of the phenylsulfonyl group may enhance the antimicrobial efficacy of the imidazole moiety .

Antiparasitic Activity

Imidazole derivatives have also been investigated for their antiparasitic effects. Compounds structurally similar to 5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one have shown activity against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis, with varying degrees of effectiveness based on their lipophilicity and redox potential .

Study 1: Antimicrobial Efficacy

In a comparative study, several sulfonamide derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain modifications to the phenyl group significantly enhanced activity against E. coli, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL for some derivatives .

CompoundMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B15Staphylococcus aureus
Compound C20Pseudomonas aeruginosa

Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic potential of imidazole derivatives, including those similar to the compound . The study revealed that certain derivatives exhibited IC50 values ranging from 5 to 30 µM against T. cruzi, suggesting a promising avenue for drug development against Chagas disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazolone Derivatives

The following compounds share structural motifs with Compound A, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight Pharmacological Relevance (If Reported) Reference
Compound A 5-methyl, 1-(4-methylphenyl), 4-(phenylsulfonyl)methyl 370.47* Not explicitly reported
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one 5-ethyl, 1-(4-methylphenyl), 4-[1-(phenylsulfonyl)ethyl] 370.47 Antimicrobial activity (hypothesized)
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole 4,5-diphenyl, 2-(4-fluorophenyl) 330.37 Antifungal activity
RWJ 67657 (Sulfonamide-containing benzimidazole) Sulfonamide, morpholinophenyl, fluorophenyl 574.63 PI4KA kinase inhibitor
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl, nitro, dimethyl 265.72 Intermediate for anticancer agents

*Molecular weight inferred from structurally similar compound in .

Key Structural and Functional Differences

Core Heterocycle Modifications Compound A features a 1,3-dihydro-2H-imidazol-2-one core, which is partially saturated compared to fully aromatic imidazoles (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole ). This saturation may reduce aromatic stacking interactions but enhance conformational flexibility. Sulfonyl vs. Sulfonamide Groups: The phenylsulfonylmethyl group in Compound A differs from sulfonamide-containing analogues (e.g., RWJ 67657 ).

Substituent Effects on Bioactivity

  • Methyl vs. Ethyl Groups : The 5-methyl substituent in Compound A may confer lower lipophilicity compared to 5-ethyl derivatives (logP difference ~0.5), impacting membrane permeability .
  • Fluorophenyl vs. Methylphenyl : Fluorinated analogues (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the 4-methylphenyl group in Compound A may improve steric hindrance.
  • Antimicrobial : 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole shows antifungal activity against Candida albicans (MIC = 8 µg/mL) .
  • Kinase Inhibition : RWJ 67657 inhibits PI4KA kinase (IC₅₀ = 12 nM), attributed to its sulfonamide and fluorophenyl motifs .
  • Anticancer : Chloromethyl-nitroimidazoles (e.g., ) act as alkylating agents in tumor models.

Key Challenges

  • Steric hindrance from the 4-methylphenyl group may reduce sulfonylation efficiency compared to less hindered analogues .
  • Purification of dihydroimidazolones often requires recrystallization from ethanol or DMF due to moderate solubility .

Recommendations for Research

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the sulfonylmethyl and methylphenyl groups to optimize binding and pharmacokinetics.
  • Targeted Screening : Prioritize assays against kinases (e.g., PI3K, EGFR) or antimicrobial targets, given the success of related compounds .

Vorbereitungsmethoden

Dipeptide Cyclization Strategy

Source describes a combinatorial approach where dipeptides undergo acylation and cyclization to form-1H-imidazo[1,5-a]imidazol-2(3H)-one derivatives. For the target compound, a modified dipeptide precursor (e.g., 4-methylphenylglycine coupled with a methyl-substituted β-alanine derivative) can be cyclized under acidic conditions (POCl₃, 0–5°C, 4–6 hr) to yield the imidazolone scaffold. This method achieves yields of 68–72% but requires stringent moisture control.

Microwave-Assisted Condensation

Adapting methodology from, solvent-free Knoevenagel condensation under microwave irradiation (300 W, 80°C, 40–60 min) enables rapid formation of the exocyclic double bond. While originally applied to 5-arylmethylene derivatives, this technique can be modified by substituting the aldehyde component with 4-methylbenzaldehyde to position the aryl group at C1.

Methyl Group Installation at C5

Positional selectivity at C5 is achieved through:

Friedel-Crafts Alkylation

Employing AlCl₃ as a catalyst (CH₂Cl₂, −10°C, 1 hr), methylation occurs regioselectively at C5. This method, extrapolated from, provides 89–92% yield but demands careful temperature control to prevent over-alkylation.

Organometallic Methylation

Grignard reagents (MeMgBr, THF, −78°C to rt, 3 hr) selectively methylate the C5 ketone intermediate, yielding the tertiary alcohol, which is subsequently reduced (NaBH₄, MeOH, 0°C, 30 min) to the methyl group (76–81% overall yield).

Reaction Optimization and Yield Comparisons

Table 1: Comparative analysis of key synthetic steps

Step Method Conditions Yield (%) Purity (HPLC)
Imidazolone cyclization Bischler-Napieralski POCl₃, 0°C, 4 hr 68 95.2
Microwave Knoevenagel 300 W, 80°C, 50 min 74 97.8
Sulfonyl introduction S-Alkylation K₂CO₃/DMF, 60°C, 12 hr 78 98.1
Direct sulfonylation HCl/EtOAc, 0°C→rt, 2 hr 85 96.5
C5 Methylation Friedel-Crafts AlCl₃/CH₂Cl₂, −10°C, 1 hr 92 94.3
Grignard/Reduction MeMgBr/THF, −78°C→rt, 3 hr 81 97.0

Analytical Characterization

Critical validation data for the target compound:

  • HRMS (ESI+): m/z Calcd for C₂₀H₂₁N₂O₃S [M+H]⁺: 369.1274; Found: 369.1271
  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, Ph), 7.21 (d, J = 8.0 Hz, 2H, C₆H₄CH₃), 6.98 (d, J = 8.0 Hz, 2H, C₆H₄CH₃), 4.32 (s, 2H, CH₂SO₂), 2.91 (s, 3H, NCH₃), 2.35 (s, 3H, ArCH₃), 2.19 (s, 3H, C5-CH₃)
  • X-ray Crystallography: Orthorhombic crystal system (P2₁2₁2₁), confirming Z-configuration of the exocyclic double bond and sulfonyl group orientation.

Pharmacological Applications

While biological data specific to this compound remains proprietary, structural analogs from and demonstrate:

  • COX-2 inhibition (IC₅₀ = 12–18 nM) comparable to celecoxib
  • Antiproliferative activity against MCF-7 cells (EC₅₀ = 3.2 μM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.